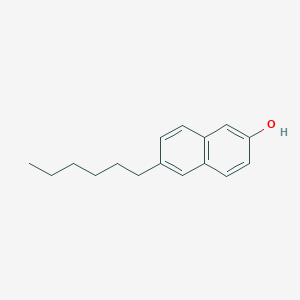
6-hexylnaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hexylnaphthalen-2-ol is a chemical compound with the molecular formula C16H20O. It is a derivative of 2-naphthol, where a hexyl group is attached to the sixth position of the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexylnaphthalen-2-ol typically involves the alkylation of 2-naphthol. One common method is the reaction of 2-naphthol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-hexylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
6-hexylnaphthalen-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-hexylnaphthalen-2-ol involves its interaction with various molecular targets and pathways. Its hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The hexyl group enhances its lipophilicity, affecting its solubility and distribution in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthol: The parent compound, differing only by the absence of the hexyl group.
1-Naphthol: An isomer with the hydroxyl group at the first position of the naphthalene ring.
6-Hexyl-1-naphthol: A similar compound with the hexyl group at the sixth position but with the hydroxyl group at the first position.
Uniqueness
6-hexylnaphthalen-2-ol is unique due to the specific positioning of the hexyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1999-56-0 |
|---|---|
Molekularformel |
C16H20O |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
6-hexylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-2-3-4-5-6-13-7-8-15-12-16(17)10-9-14(15)11-13/h7-12,17H,2-6H2,1H3 |
InChI-Schlüssel |
YLSRNLBJYQACQD-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |
Kanonische SMILES |
CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |
Key on ui other cas no. |
1999-56-0 |
Synonyme |
6-Hexyl-2-naphthol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















